molecular formula C12H15ClO2 B13784496 Pentyl 2-chlorobenzoate CAS No. 70086-68-9

Pentyl 2-chlorobenzoate

Katalognummer: B13784496
CAS-Nummer: 70086-68-9
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: SUCIUJIXAHNYGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl 2-chlorobenzoate is an organic compound with the molecular formula C12H15ClO2. It is an ester derived from 2-chlorobenzoic acid and pentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with pentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl 2-chlorobenzoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chlorobenzoic acid and pentanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzoates.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2-chlorobenzoic acid and pentanol.

    Reduction: 2-chlorobenzyl alcohol and pentanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pentyl 2-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of pentyl 2-chlorobenzoate involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester bond can be hydrolyzed by esterases, leading to the release of 2-chlorobenzoic acid and pentanol. The released 2-chlorobenzoic acid can then interact with cellular targets, potentially affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-chlorobenzoate
  • Ethyl 2-chlorobenzoate
  • Propyl 2-chlorobenzoate

Comparison

Pentyl 2-chlorobenzoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl 2-chlorobenzoates. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions. Additionally, the longer alkyl chain may affect its interactions with biological molecules, potentially leading to different biological activities.

Eigenschaften

CAS-Nummer

70086-68-9

Molekularformel

C12H15ClO2

Molekulargewicht

226.70 g/mol

IUPAC-Name

pentyl 2-chlorobenzoate

InChI

InChI=1S/C12H15ClO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3

InChI-Schlüssel

SUCIUJIXAHNYGX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)C1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.